molecular formula C21H26O4 B11633882 8-hexyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-hexyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11633882
M. Wt: 342.4 g/mol
InChI Key: KVXYIOFQFBJKHU-UHFFFAOYSA-N
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Description

8-Hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound with the molecular formula C21H26O4. This compound belongs to the class of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Preparation Methods

The synthesis of 8-hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves several steps. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the hexyl group: This step typically involves alkylation reactions using hexyl halides.

    Attachment of the 2-oxopropoxy group: This can be done through etherification reactions using appropriate reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

8-Hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxopropoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

8-Hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 8-hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one and its potential for various applications.

Properties

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

8-hexyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C21H26O4/c1-3-4-5-6-8-15-11-18-16-9-7-10-17(16)21(23)25-20(18)12-19(15)24-13-14(2)22/h11-12H,3-10,13H2,1-2H3

InChI Key

KVXYIOFQFBJKHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)C)OC(=O)C3=C2CCC3

Origin of Product

United States

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